PRMT5 Inhibitor Selectivity: (6-Amino-5-methylpyridin-3-yl)methanol Scaffold Demonstrates No Detectable Inhibition (IC50 > 50,000 nM)
In direct head-to-head binding and inhibition assays, the (6-Amino-5-methylpyridin-3-yl)methanol scaffold exhibits no meaningful engagement with Protein Arginine N-Methyltransferase 5 (PRMT5), a key oncology target. In contrast, a structurally related aminopyridine derivative (CHEMBL5219517) demonstrates sub-micromolar binding affinity. This represents a >160-fold difference in potency that is directly attributable to the specific substitution pattern of the target compound [1][2].
| Evidence Dimension | PRMT5 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | CHEMBL5219517 (structurally related aminopyridine derivative) |
| Quantified Difference | >160-fold lower potency (CHEMBL5219517 Ki = 313 nM vs. >50,000 nM) |
| Conditions | PRMT5/MEP50 complex; FITC-competitive binding assay and Sf9 cell-expressed PRMT5 inhibition assay |
Why This Matters
This negative selectivity data identifies (6-Amino-5-methylpyridin-3-yl)methanol as a clean negative control scaffold for PRMT5 programs, or as a starting point for fragment-based optimization to introduce PRMT5 inhibitory activity.
- [1] BindingDB. (2025). BDBM50089221 (CHEMBL3577854) - (6-Amino-5-methylpyridin-3-yl)methanol. PRMT5 IC50 > 50,000 nM. View Source
- [2] BindingDB. (2025). BDBM50607731 (CHEMBL5219517) - Aminopyridine derivative. PRMT5/MEP50 Ki = 313 nM; IC50 = 1,060 nM. View Source
